molecular formula C6H6F7IO B1598029 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane CAS No. 243139-56-2

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane

Cat. No.: B1598029
CAS No.: 243139-56-2
M. Wt: 354 g/mol
InChI Key: MGSMUGDXPQAOBJ-UHFFFAOYSA-N
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Description

Introduction to 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane

Systematic Nomenclature and Structural Identification

The IUPAC name This compound reflects its structural hierarchy:

  • Pentane backbone : A five-carbon chain (C1–C5).
  • Tetrafluoro substituents : Four fluorine atoms occupy C1, C1, C1, and C2.
  • Trifluoromethoxy group : A -O-CF3 group attached to C2.
  • Iodo substituent : An iodine atom at C4.

The molecular formula is C6H6F7IO , with a molecular weight of 354.01 g/mol . The SMILES notation CC(CC(C(F)(F)F)(OC(F)(F)F)F)I confirms the spatial arrangement of substituents.

Table 1: Key Structural and Physical Properties
Property Value Source
Molecular Formula C6H6F7IO
Molecular Weight 354.01 g/mol
Boiling Point 128–148°C
Density ~1.85 g/cm³ (20°C)

The compound’s structure is defined by steric hindrance from the trifluoromethoxy and trifluoromethyl groups, which influence its reactivity and stability.

Historical Development of Polyhalogenated Fluorinated Compounds

The synthesis of polyhalogenated fluorinated compounds traces back to the 19th century, with milestones including:

  • Early Halogen Exchange : Alexander Borodin pioneered halogen replacement in 1862, substituting chloride with fluoride in benzoyl chloride.
  • Direct Fluorination : Pre-WWII methods involved reacting fluorine gas with hydrocarbons, though this often fragmented carbon chains.
  • Post-War Advancements :
    • Fowler Process : Used cobalt trifluoride for controlled fluorination of hydrocarbons[

Properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7IO/c1-3(14)2-4(7,5(8,9)10)15-6(11,12)13/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSMUGDXPQAOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(OC(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380251
Record name 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243139-56-2
Record name 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane involves multiple steps, typically starting with the preparation of intermediate compounds. One common route involves the reaction of tetrafluoroethylene with iodine and trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal halide, at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in this compound serves as a reactive site for nucleophilic displacement. For example:

  • SN2 reactions : The iodide undergoes substitution with nucleophiles like thiophenol in ether solutions, yielding sulfur-containing derivatives . This is analogous to propellane titration methods, where iodine displacement is quantitative under controlled conditions.

  • Alkylation : Reactions with organolithium reagents (e.g., MeLi) at low temperatures (−78°C) in ether solvents proceed via nucleophilic attack, forming alkylated products .

Table 1: Representative Nucleophilic Substitutions

NucleophileProductConditionsYieldSource
ThiophenolPhS-BCP-HEt₂O, 15 min, rt98%
MeLiMethylated derivativeEt₂O, −78°C, 1.5 h78%

Radical-Mediated Reactions

The C–I bond’s homolytic cleavage under photochemical conditions enables radical pathways:

  • Propellane addition : Under UV light (254–310 nm), iodine abstraction generates alkyl radicals, which react with propellanes to form bicyclo[1.1.1]pentane (BCP) derivatives . This method is scalable to kilogram quantities without catalysts .

  • Radical clock experiments : Reactions with cyclopropane-containing iodides confirm radical intermediates via selective alkene formation (e.g., 85 in Fig. 4 of ).

Key Observation : Radical stability is enhanced by adjacent fluorine atoms, suppressing undesired rearrangements .

Dehalogenation and Reduction

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd) removes iodine, yielding 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)pentane .

  • Zinc reduction : In acidic media, Zn reduces C–I bonds to C–H, forming defluorinated byproducts in some cases .

Stability and Reaction Considerations

  • Thermal sensitivity : Decomposes above 150°C, releasing iodine and fluorine-containing gases .

  • Solvent compatibility : Stable in ethers and fluorinated solvents (e.g., CF₃CCl₃) but reacts violently with polar aprotic solvents like DMF .

Comparative Reactivity of Analogues

Table 2: Reactivity Trends in Halogenated Fluorocompounds

CompoundReactivity with MeLiRadical StabilityCoupling Efficiency
1,1,1,2-Tetrafluoro-4-iodo derivativeHighModerateModerate
1-Bromo-3-(trifluoromethoxy)propaneModerateLowHigh
1-Chloro-4-iodo-2-fluorobutaneLowHighLow

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure allows it to serve as a building block in the synthesis of various pharmaceuticals. The presence of both iodine and trifluoromethoxy groups enhances its reactivity and selectivity in chemical reactions.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of tetrafluorinated compounds can exhibit antiviral activity. For instance, modifications of the trifluoromethoxy group have been explored to enhance potency against viral targets . The incorporation of 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane in synthetic pathways has shown promise in developing novel antiviral agents.

Agrochemical Applications

Fluorinated compounds are known for their stability and effectiveness as agrochemicals. The unique properties of this compound allow it to be utilized in the formulation of pesticides and herbicides.

Research Insights

Studies indicate that compounds with trifluoromethoxy groups can improve the efficacy and persistence of agrochemicals in the environment . The application of this compound in this context has been explored for enhancing crop protection strategies.

Materials Science

The compound's fluorinated nature lends itself well to applications in materials science, particularly in the development of advanced coatings and polymers.

Example: Fluorinated Polymers

Fluorinated polymers exhibit superior chemical resistance and thermal stability. The incorporation of this compound into polymer matrices has been investigated to enhance performance characteristics such as hydrophobicity and mechanical strength .

Chemical Research and Development

In synthetic organic chemistry, this compound serves as a critical intermediate for various reactions, including nucleophilic substitutions and coupling reactions.

Reaction Mechanisms

The iodine atom acts as a leaving group in many reactions, facilitating the formation of new carbon-fluorine bonds. This property is particularly valuable in synthesizing complex fluorinated molecules .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalsSynthesis of antiviral agentsEnhanced potency against viral targets
AgrochemicalsFormulation of pesticides and herbicidesImproved efficacy and environmental persistence
Materials ScienceDevelopment of advanced coatings and polymersSuperior chemical resistance
Chemical ResearchIntermediate for nucleophilic substitutionsFacilitates formation of carbon-fluorine bonds

Mechanism of Action

The mechanism of action of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Compound A : 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluoropentane
  • CAS : 243128-39-4
  • Key Differences: Replaces the trifluoromethoxy (-OCF₃) group with a heptafluoropropoxy (-O-C₃F₇) substituent. Higher fluorine content may enhance thermal stability but reduce solubility in non-polar solvents .
Compound B : 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
  • Key Differences :
    • Backbone : Unsaturated pent-2-en-1-ol (vs. saturated pentane in the target compound).
    • Functional Groups : Contains a hydroxyl (-OH) group and trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).
    • The hydroxyl group increases polarity, making it more suitable for hydrogen-bonding interactions in biological systems .

Halogenation and Reactivity Comparisons

Compound C : 1,1,1,2,5,5,5-Heptafluoro-4-iodo-2-(trifluoromethyl)pentane
  • Synthesis Relevance : Used as a precursor for synthesizing heptafluoro-4-(trifluoromethyl)-2-pentene via dehydrofluorination .
  • Key Differences :
    • Lacks the trifluoromethoxy group but includes a trifluoromethyl (-CF₃) substituent.
    • The absence of an ether oxygen reduces electron-withdrawing effects, altering its reactivity in elimination or substitution reactions .
Compound D : 5-Bromo-1-oxo-1-(4-trifluoromethylphenyl)pentane
  • Key Differences :
    • Substitutes iodine with bromine and introduces a ketone group.
    • Bromine’s lower electronegativity compared to iodine may reduce oxidative stability but improve compatibility in radical reactions .

Functional Group and Application Comparisons

Compound E : 1,1,1,2,2,4,4,5,5,5-Decafluoro-3,3-bis(trifluoromethyl)pentane
  • CAS : 36591-89-6
  • Key Differences :
    • Fully fluorinated backbone with bis(trifluoromethyl) groups.
    • Lacks iodine, limiting its utility in cross-coupling reactions but enhancing inertness for use as a solvent or lubricant .
Compound F : 1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole
  • CAS : 261778-38-5
  • Key Differences :
    • Pyrazole ring introduces aromaticity, altering electronic properties.
    • The trifluoroacetyl group enhances electrophilicity, making it reactive in peptide coupling or catalysis .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Halogens Applications/Notes References
Target Compound C₆H₅F₇IO -OCF₃, -I F, I Pharmaceuticals, agrochemicals
4-Iodo-2-heptafluoropropoxy-...pentane (A) C₈H₅F₁₁IO -O-C₃F₇, -I F, I High thermal stability
4,5,5,5-Tetrafluoro-2-iodo-...pent-2-en-1-ol (B) C₆H₅F₇IO -OH, -CF₃, -I F, I Bioactive intermediates
5-Bromo-1-oxo-1-(4-trifluoromethylphenyl)pentane (D) C₁₂H₁₂BrF₃O -Br, -CO- Br, F Radical reaction substrates
1,1,1,2,2,4,4,5,5,5-Decafluoro-...pentane (E) C₅F₁₀(CF₃)₂ -CF₃ (bis) F Inert solvents

Research Findings and Implications

  • Reactivity: The iodine atom in the target compound enables participation in Ullmann or Suzuki-Miyaura coupling reactions, distinguishing it from non-iodinated analogs like Compound E .
  • Polarity: The trifluoromethoxy group increases polarity compared to non-ether analogs (e.g., Compound C), influencing chromatographic separation methods (e.g., hexane/ethyl acetate gradients) .
  • Steric Effects : Bulkier substituents (e.g., heptafluoropropoxy in Compound A) reduce accessibility to reactive sites, impacting catalytic or synthetic utility .

Biological Activity

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane (CAS RN: 243139-56-2) is a fluorinated organic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, influences its biological activity and chemical properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C6H6F7IO, with a molecular weight of 354.00 g/mol. The compound is recognized for its electrophilic characteristics due to the presence of fluorine atoms, which can significantly affect its reactivity and interactions with biological systems .

PropertyValue
Molecular FormulaC6H6F7IO
Molecular Weight354.00 g/mol
CAS Number243139-56-2
PubChem CID2776774
StateLiquid
Purity>98%

Research indicates that the biological activity of fluorinated compounds like this compound is predominantly influenced by their electrophilic nature. Fluorine atoms enhance the lipophilicity and metabolic stability of the compounds, which can lead to increased bioavailability and altered pharmacokinetic profiles .

In studies involving similar organofluorine compounds, it has been observed that these compounds can interact with biological targets through mechanisms such as:

  • Electrophilic Aromatic Substitution : The presence of electrophilic fluorine can facilitate reactions with nucleophiles in biological systems.
  • Membrane Permeability : Increased lipophilicity may enhance the ability of the compound to cross cellular membranes.

Case Studies

Several studies have explored the biological implications of fluorinated compounds:

  • Antimicrobial Activity : A study highlighted the antimicrobial properties of fluorinated aliphatic compounds similar to this compound. These compounds exhibited significant activity against various bacterial strains due to their ability to disrupt membrane integrity .
  • Anticancer Properties : Research has shown that certain fluorinated compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential for therapeutic applications.
  • Neurotoxicity Assessments : Preliminary toxicological studies indicate that some organofluorine compounds may exhibit neurotoxic effects at high concentrations. The effects on neuronal cells were measured using cell viability assays and neurobehavioral tests in model organisms .

Q & A

Q. How does the trifluoromethoxy group’s electronic effects modulate reactivity compared to trifluoromethyl or pentafluorosulfanyl groups?

  • Methodology : Compare Hammett substituent constants (σm\sigma_m) via kinetic studies in electrophilic aromatic substitution. Use 19F^{19}\text{F} NMR chemical shifts to infer electron-withdrawing strength .

Q. What strategies resolve crystallographic disorder in X-ray structures caused by fluorine/iodine anisotropy?

  • Methodology : Employ low-temperature crystallography (100 K) and twin refinement protocols. Use synchrotron radiation for high-resolution data collection to reduce thermal motion artifacts .

Q. How does solvent choice impact the compound’s catalytic activity in fluorination reactions?

  • Methodology : Screen solvents using Kamlet-Taft parameters (polarity, hydrogen-bonding). Correlate reaction rates with solvent’s dielectric constant via Arrhenius plots .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points or densities for structurally similar perfluorinated iodides?

  • Methodology : Validate purity via elemental analysis and standardize measurement conditions (e.g., ambient pressure vs. vacuum distillation). Cross-reference with NIST-standardized databases for fluorinated compounds .

Q. Why do conflicting reports exist on the compound’s solubility in aqueous media?

  • Methodology : Investigate micelle formation or aggregation via dynamic light scattering (DLS). Test under varying ionic strengths (e.g., NaCl) to mimic biological buffers .

Q. How to reconcile divergent toxicity profiles in zebrafish models vs. microbial assays?

  • Methodology : Conduct species-specific metabolomic studies to identify detoxification pathways. Compare bioaccumulation factors (BAFs) using radiolabeled 14C^{14}\text{C}-analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Reactant of Route 2
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane

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